
2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide
Descripción general
Descripción
2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide, also known as CQA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CQA is a small molecule that is capable of modulating cellular signaling pathways, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide works by inhibiting the activity of certain enzymes and signaling pathways within cells. Specifically, it has been shown to inhibit the activity of protein kinase C, a key regulator of cellular signaling. By inhibiting this pathway, 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide is able to modulate a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide can inhibit the growth and proliferation of cancer cells, while also inducing apoptosis. Additionally, 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a range of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide in lab experiments is its specificity for certain cellular signaling pathways. This allows researchers to investigate specific biological processes with a high degree of precision. However, one limitation of 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide is its potential toxicity, particularly at high doses. Careful dosage and administration is therefore necessary to ensure the safety of experimental subjects.
Direcciones Futuras
There are a number of potential future directions for research involving 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide. One area of interest is the development of new therapeutics based on the compound's ability to modulate cellular signaling pathways. Additionally, further research is needed to fully understand the mechanisms of action of 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide, as well as its potential applications in a range of disease states. Finally, there is potential for the development of new synthetic compounds based on the structure of 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide, which could have even greater specificity and efficacy in modulating cellular signaling pathways.
Aplicaciones Científicas De Investigación
2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide has been shown to have a range of applications in scientific research. One of its primary uses is as a tool for investigating cellular signaling pathways, particularly those involved in cancer cell growth and proliferation. 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide has also been used to study the mechanisms of action of various drugs, as well as to investigate the effects of environmental toxins on cellular function.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-quinolin-8-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2/c24-15-18(14-19-11-12-21(28-19)16-6-2-1-3-7-16)23(27)26-20-10-4-8-17-9-5-13-25-22(17)20/h1-14H,(H,26,27)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTJXKAEPJRQPQ-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(5-phenyl-2-furyl)-N-(8-quinolinyl)-2-propenamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(3-nitrophenyl)urea](/img/structure/B4764044.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4764047.png)
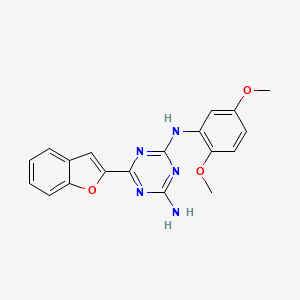
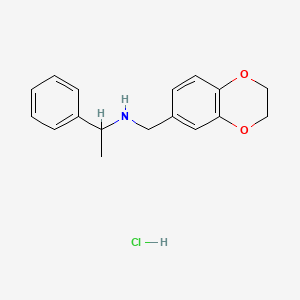
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4764065.png)
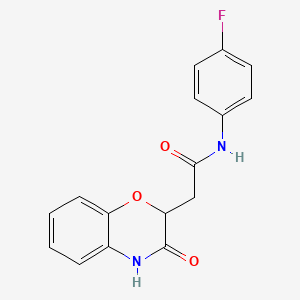
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4764086.png)
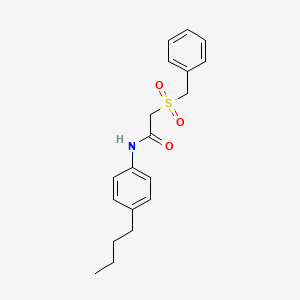
![3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4764089.png)
![2-[(2-methoxyethyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4764105.png)

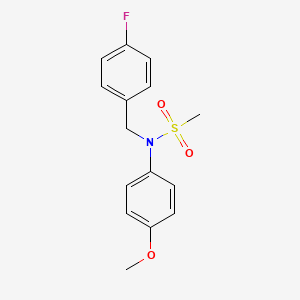
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4764125.png)
![N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4764135.png)